molecular formula C15H18F3N5OS B2863666 N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034331-13-8

N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2863666
CAS No.: 2034331-13-8
M. Wt: 373.4
InChI Key: BDOQBHLADLAZNO-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule designed for research applications. Its structure incorporates two pharmacologically significant heterocyclic systems: a 1,2,3-thiadiazole and a pyrazole ring. The 1,2,3-thiadiazole scaffold is recognized in agricultural chemistry for its potential as a crop-protecting agent, with related compounds demonstrating activity against undesired phytopathogenic microorganisms such as fungi and bacteria . The pyrazole moiety is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the trifluoromethyl group on the pyrazole ring is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity in drug discovery. This molecular architecture suggests potential value for researchers investigating new agrochemicals or exploring novel bioactive agents in biological systems. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-cyclopentyl-4-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N5OS/c1-10-13(25-21-19-10)14(24)23(11-4-2-3-5-11)9-8-22-7-6-12(20-22)15(16,17)18/h6-7,11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOQBHLADLAZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis involves multi-step procedures. Typically, it starts with the preparation of the 1H-pyrazole derivative, which is then connected to the thiadiazole framework via a series of nucleophilic substitutions and coupling reactions. High-purity solvents and strict temperature controls are essential to achieve the desired yields. Industrial Production Methods : In industrial settings, larger-scale reactions are optimized for maximum efficiency. Catalysts and automated reactors might be employed to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes several reactions:

  • Oxidation: : In the presence of oxidizing agents, the thiadiazole ring can form sulfoxides or sulfones.

  • Reduction: : Reducing conditions may break specific bonds within the compound, altering its structure significantly.

  • Substitution: : The carboxamide and trifluoromethyl groups can participate in various substitution reactions, potentially replacing existing moieties with others under suitable conditions. Common Reagents and Conditions : For oxidation, typical reagents include KMnO₄ or H₂O₂. Reduction might use NaBH₄ or catalytic hydrogenation. Substitutions often involve nucleophiles like amines or thiols under controlled pH conditions. Major Products Formed : These reactions yield a range of products, from modified thiadiazoles to entirely new heterocyclic structures, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: Biology : Its biological activity is under investigation, including potential antimicrobial, antifungal, and antiproliferative properties. Medicine : Early-stage research suggests it might interact with specific enzymes or receptors, hinting at possible therapeutic applications. Industry : It could be employed in the development of specialty chemicals or new materials due to its unique properties.

Mechanism of Action

Molecular Targets and Pathways: : The exact mechanism by which this compound exerts its effects is still under study. It likely interacts with enzymes or receptors via its carboxamide or trifluoromethyl groups, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazole and Thiadiazole Families

The compound shares functional motifs with several synthesized carboxamide derivatives. Key comparisons include:

Compound Core Structure Substituents Key Features Reference
Target Compound 1,2,3-Thiadiazole - Cyclopentyl
- CF₃-pyrazole ethyl chain
High lipophilicity (CF₃), steric bulk from cyclopentyl N/A
3a () Pyrazole - Phenyl, cyano
- Chloro, methyl
Lower lipophilicity (Cl vs. CF₃); MP: 133–135°C, Yield: 68%
3d () Pyrazole - 4-Fluorophenyl, cyano
- Chloro, methyl
Enhanced polarity (F); MP: 181–183°C, Yield: 71%
Compound 52 () Tetrahydropyrimidine - Difluorobenzyl, triazole Macrocylic framework; potential for H-bonding (F)
5-(4-Chlorophenyl)... () Pyrazole - Chlorophenyl, pyridylmethyl Aromatic stacking (pyridine); MP not reported

Key Observations :

  • Thermal Stability : Higher melting points in fluorinated analogs (e.g., 3d, 181–183°C) suggest increased crystallinity due to halogenated aryl groups, whereas the target compound’s cyclopentyl group may reduce packing efficiency .
  • Synthetic Yields : Similar coupling strategies (EDCI/HOBt in DMF) are used across compounds (yields 62–71%), implying the target compound’s synthesis would follow analogous steps but with adjusted stoichiometry for bulkier substituents .
Thiadiazole vs. Thiazole Derivatives

and highlight thiazole-based carboxamides, which differ in ring hybridization (thiazole: 5-membered, one S and one N vs. thiadiazole: two N and one S). For example:

  • N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea (): Incorporates a thiourea linker, enabling flexible hydrogen bonding, unlike the rigid carboxamide in the target compound .
  • 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () : Thiophene core with thiazole substituent; lower steric demand compared to the target’s thiadiazole-pyrazole system .

Research Findings and Implications

Spectroscopic and Analytical Comparisons
  • ¹H-NMR : compounds show aromatic proton shifts at δ 7.2–8.1 ppm, similar to the target’s expected pyrazole and thiadiazole protons. The cyclopentyl group’s protons would likely resonate at δ 1.5–2.5 ppm, a region absent in simpler aryl derivatives .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) would exceed 450 Da, larger than derivatives (403–437 Da) due to the cyclopentyl and ethylenediamine linker .

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